3-(4-Bromophenyl)pyrrolidine-2,5-dione: Technical Monograph & Synthesis Guide
3-(4-Bromophenyl)pyrrolidine-2,5-dione: Technical Monograph & Synthesis Guide
CAS Number: 1747-70-2 Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol Synonyms: 3-(4-Bromophenyl)succinimide; 2-(4-Bromophenyl)succinimide (less common nomenclature)
Executive Summary
3-(4-Bromophenyl)pyrrolidine-2,5-dione is a critical heterocyclic scaffold in medicinal chemistry, serving as both a pharmacophore in anticonvulsant research and a versatile intermediate in organic synthesis. Structurally, it belongs to the 3-substituted succinimide class, a chemical family that includes clinically established drugs like Phensuximide and Ethosuximide .
The compound is distinguished by two functional handles:
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The Succinimide Ring: A cyclic imide moiety essential for binding to T-type calcium channels in the thalamus, the primary mechanism for controlling absence seizures.
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The para-Bromo Substituent: A halogenated handle on the phenyl ring that enables late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal building block for library generation in drug discovery.
This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, therapeutic applications, and chemical reactivity profiles.
Chemical Profile & Physical Properties[1][2][3]
The compound typically exists as an off-white to pale yellow crystalline solid. Its structural rigidity and polarity (due to the imide functionality) dictate its solubility and handling requirements.
| Property | Specification / Data |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 135–140 °C (Predicted/Typical for p-Br analogs) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Ethanol; Insoluble in Water |
| pKa | ~9.5 (Imide N-H), making it deprotonatable by weak bases (e.g., K₂CO₃) |
| LogP | ~1.98 (Predicted), indicating moderate lipophilicity suitable for CNS penetration |
Therapeutic Relevance: The Anticonvulsant Scaffold
The 3-phenylsuccinimide core is a privileged structure in neuropharmacology. 3-(4-Bromophenyl)pyrrolidine-2,5-dione acts as a lipophilic analog of Phensuximide (N-methyl-3-phenylsuccinimide).
Mechanism of Action
Research into succinimide derivatives suggests they function primarily by blocking low-voltage-activated (T-type) calcium channels (specifically Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 isoforms) in thalamocortical neurons. This blockade suppresses the "spike-and-wave" discharges characteristic of absence (petit mal) seizures.
The 4-bromo substituent enhances lipophilicity compared to the parent phenylsuccinimide, potentially altering blood-brain barrier (BBB) permeability and metabolic stability (blocking para-hydroxylation, a common metabolic route for phenyl rings).
Synthetic Pathways[4]
The synthesis of 3-arylsuccinimides can be approached via two primary strategies: the Cinnamate-Cyanide Route (classic, high yield) and the Maleimide Arylation Route (modern, transition-metal catalyzed).
Pathway Analysis
Caption: Comparative synthesis routes. The Cinnamate-Cyanide pathway (solid lines) is preferred for scalability and cost-efficiency.
Detailed Experimental Protocol
The following protocol utilizes the Cinnamate-Cyanide Route , which is robust, requires inexpensive reagents, and avoids the use of unstable diazonium salts.
Stage 1: Preparation of Ethyl 4-Bromocinnamate
Reagents: 4-Bromobenzaldehyde, Triethyl phosphonoacetate, NaH (or K₂CO₃), THF.
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Suspend NaH (1.1 eq) in dry THF at 0°C.
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Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 min.
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Add 4-bromobenzaldehyde (1.0 eq) dissolved in THF.
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Warm to room temperature and stir for 4 hours.
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Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate.
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Yield: Typically >90% (White solid).
Stage 2: Michael Addition of Cyanide
Reagents: Ethyl 4-bromocinnamate, KCN, Ethanol, Water.
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Dissolve ethyl 4-bromocinnamate (10 mmol) in Ethanol (20 mL).
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Add a solution of Potassium Cyanide (KCN, 12 mmol) in Water (5 mL). Caution: KCN is highly toxic. Use a fume hood and bleach quench.
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Reflux the mixture for 3–5 hours. Monitor by TLC (disappearance of alkene).
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Workup: Acidify carefully with dilute HCl (in a hood) to pH 4. Extract with dichloromethane.[1]
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Product: Ethyl 3-cyano-3-(4-bromophenyl)propanoate.
Stage 3: Hydrolysis and Cyclization
Reagents: Conc. HCl, Acetic Acid.
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Dissolve the cyano-ester from Stage 2 in a 1:1 mixture of Conc. HCl and Glacial Acetic Acid.
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Reflux for 12 hours. This step hydrolyzes the ester and nitrile to the dicarboxylic acid (2-(4-bromophenyl)succinic acid).
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Concentrate the solution to dryness.
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Cyclization: Mix the crude diacid with Urea (1.5 eq) and heat neat at 160–170°C for 2 hours. The melt will solidify upon cooling.
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Purification: Recrystallize from Ethanol/Water.
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Final Yield: ~60–70% overall.
Functionalization & Reactivity[6][7][8]
The versatility of 3-(4-Bromophenyl)pyrrolidine-2,5-dione lies in its ability to undergo orthogonal modifications.
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The aryl bromide is highly reactive toward Pd(0) catalysts.
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Protocol: Target (1 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Dioxane/Water (4:1), 90°C.
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Application: Synthesis of biaryl succinimides to probe the hydrophobic pocket of the target receptor.
B. N-Alkylation (Imide Modification)
The imide proton is acidic (pKa ~9.5), allowing facile alkylation.
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Protocol: Target (1 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2 eq), Acetone or DMF, Reflux.
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Application: Synthesis of Phensuximide analogs (N-Methylation) or installation of solubilizing linkers.
Caption: Divergent functionalization pathways. The Br handle allows library expansion without disrupting the pharmacophore.
Safety and Handling (SDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a succinimide derivative, it should be treated as a potential reproductive toxin until fully characterized.
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Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.
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Cyanide Warning: If using the KCN synthesis route, ensure all waste streams are treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
References
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Chemical Identity & Properties: PubChem. 1-(3-Bromo-4-methoxyphenyl)pyrrolidine-2,5-dione (Related Analog Data). National Library of Medicine. Link
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Anticonvulsant Activity: Pandeya, S. N., et al. "Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones."[2] European Journal of Medicinal Chemistry, 2000. Link
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Synthesis of Succinimides: BenchChem. Protocol for N-substituted Succinimide Ring Opening for Synthesis. (General succinimide protocols). Link
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Suzuki Coupling on Bromophenyl Motifs: ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine and Suzuki coupling. Link
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General Succinimide Pharmacology: RxList. Succinimide Anticonvulsants: Uses and Side Effects. Link
